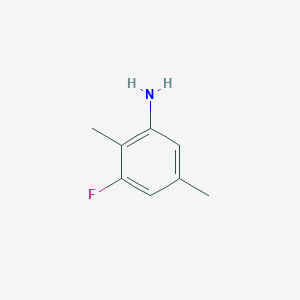

3-Fluoro-2,5-dimethylaniline

描述

属性

IUPAC Name |

3-fluoro-2,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUDNMQURSQPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,5-dimethylaniline typically involves the nitration of 2,5-dimethylaniline followed by reduction and fluorination. The nitration step introduces a nitro group, which is then reduced to an amine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high-quality output .

化学反应分析

Types of Reactions: 3-Fluoro-2,5-dimethylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the electron-donating effect of the methyl groups and the electron-withdrawing effect of the fluorine atom, the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic medium.

Fluorination: Selectfluor or N-fluorobenzenesulfonimide are typical fluorinating agents.

Major Products:

Nitration: 3-Fluoro-2,5-dimethyl-4-nitroaniline.

Reduction: 3-Fluoro-2,5-dimethyl-4-aminobenzene.

Fluorination: this compound.

科学研究应用

Table 1: Summary of Synthesis Methods

| Method | Description | References |

|---|---|---|

| Electrophilic Aromatic Substitution | Introduction of fluorine using fluorinating agents | |

| Nucleophilic Substitution | Replacement of a leaving group with a fluorine atom |

Chemical Properties and Reactions

3-Fluoro-2,5-dimethylaniline exhibits various chemical behaviors:

- Electrophilic Aromatic Substitution : The compound can engage in reactions such as nitration and sulfonation due to the electron-donating effects of methyl groups and the electron-withdrawing effect of fluorine.

- Oxidation and Reduction : It can be oxidized to form quinones or reduced to yield amines.

- Nucleophilic Substitution : The fluorine atom can be displaced by nucleophiles under suitable conditions.

Chemistry

In organic synthesis, this compound serves as an intermediate for producing various compounds, including pharmaceuticals and agrochemicals. Its unique electronic properties make it a valuable building block in synthetic pathways.

Biology

Research has indicated that this compound may possess significant biological activities:

- Antimicrobial Properties : Compounds similar to this have shown efficacy against bacterial strains and fungi.

- Anticancer Activity : Studies suggest potential inhibitory effects on cancer cell lines, indicating its role in drug development targeting cancer therapies.

Case Study: Antiviral Efficacy

A notable study explored the antiviral properties of compounds structurally related to this compound against the Zika virus. Results indicated that these compounds effectively inhibited viral replication with IC₅₀ values in the nanomolar range, demonstrating their potential as antiviral agents .

Medical Applications

In medicinal chemistry, this compound is being investigated for its potential use in developing drugs targeting specific enzymes and receptors. The fluorine atom enhances binding affinity and selectivity toward molecular targets, which is crucial for designing effective drugs.

Industrial Applications

This compound is also utilized in the production of dyes and pigments. Its unique chemical structure allows it to serve as a precursor for various specialty chemicals used in different industrial processes.

作用机制

The mechanism of action of 3-Fluoro-2,5-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved efficacy in its intended application .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-Fluoro-2,5-dimethylaniline with structurally related compounds:

Notes:

- Fluorine vs.

- Substituent Position : The 2,5-dimethyl configuration in 2,5-dimethylaniline enables steric hindrance, affecting interactions with enzymes (e.g., laccase inhibition) , whereas 3-fluoro substitution may alter dipole moments and solubility.

生物活性

3-Fluoro-2,5-dimethylaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a fluorine atom and two methyl groups on the aniline ring, suggests possible interactions with biological targets, particularly in the context of antiviral and anticancer activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the introduction of fluorine into the aromatic ring via electrophilic aromatic substitution. The presence of the fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and biological activity.

Table 1: Summary of Synthesis Methods for this compound

| Method | Description | References |

|---|---|---|

| Electrophilic Aromatic Substitution | Introduction of fluorine using fluorinating agents | , |

| Nucleophilic Substitution | Replacement of a leaving group with a fluorine atom | , |

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on related fluorinated compounds have shown efficacy against various viruses by inhibiting viral replication mechanisms. The NS2B-NS3 protease of flaviviruses has been identified as a target for such compounds, which could provide insights into the antiviral potential of this compound .

Case Study: Antiviral Efficacy

In a study investigating novel antiviral agents against Zika virus, compounds with structural similarities to this compound were found to inhibit viral replication effectively. The most potent inhibitors demonstrated IC50 values in the nanomolar range, suggesting that modifications in the aniline structure can enhance antiviral activity .

Anticancer Activity

Additionally, the anticancer potential of this compound has been explored. Compounds with similar structures have shown significant growth inhibition in various cancer cell lines.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | 0.62 | Inhibition of DNA synthesis |

| Related Compound A | MCF7 Breast Cancer | 0.39 | Induction of apoptosis |

| Related Compound B | HeLa Cervical Cancer | 1.1 | Cell cycle arrest |

The mechanism by which these compounds exert their anticancer effects often involves interference with DNA synthesis pathways or induction of apoptosis in cancer cells .

常见问题

Basic Questions

Q. What are the key physicochemical properties of 3-Fluoro-2,5-dimethylaniline, and how are they experimentally determined?

- Answer : Key properties include melting point, boiling point, density, and solubility. For analogs like 4-Fluoro-3,5-dimethylaniline (CAS 1840-27-3), reported properties include a density of 1.1 g/cm³, boiling point ~225°C, and melting point 30–32°C . Experimental determination involves:

- NMR spectroscopy (e.g., H NMR for substituent analysis, as in ’s characterization of N-Cyclopropyl-3,5-dimethylaniline) .

- Mass spectrometry (LC/MS) for molecular weight confirmation (e.g., m/z 391 [M+H] in cycloaddition products) .

- Chromatography (HPLC or GC) for purity assessment .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : Methods include:

- Nucleophilic aromatic substitution (e.g., replacing a nitro or halogen group with fluorine, as suggested in ’s exercises) .

- Organometallic coupling (e.g., using Grignard reagents or palladium-catalyzed cross-coupling for regioselective substitution) .

- Reductive amination of fluorinated nitroarenes (e.g., catalytic hydrogenation of 3-fluoro-2,5-dimethylnitrobenzene) .

Advanced Research Questions

Q. How can the fluorine substituent in this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

- Answer : The fluorine atom acts as a strong meta-directing group due to its electron-withdrawing nature. In NAS reactions:

- Reaction optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures to activate the aromatic ring.

- Substituent effects : The 2,5-dimethyl groups sterically hinder ortho positions, favoring para substitution relative to fluorine.

- Example : highlights NAS routes for synthesizing N-hydroxy derivatives, applicable to fluorinated analogs .

Q. How can researchers resolve contradictory data on the electrochemical behavior of this compound derivatives?

- Answer : Contradictions in oxidation/reduction potentials (e.g., in polymerization studies) can be addressed by:

- Media variation : Compare results in acidic (e.g., NHF·2.35 HF) vs. neutral conditions, as in ’s oxidation of 2,5-dimethylaniline .

- Computational modeling : Use DFT to predict redox-active sites and compare with experimental cyclic voltammetry data.

- Controlled experiments : Isolate intermediates (e.g., radical cations) via freeze-quench techniques.

Q. What experimental designs are suitable for studying DNA adduct formation by this compound metabolites?

Metabolic activation : Incubate the compound with liver microsomes (e.g., rat S9 fraction) to generate reactive intermediates.

DNA interaction : Treat plasmid DNA or oligonucleotides, then isolate adducts via ethanol precipitation.

Detection : Use P-postlabeling or LC-MS/MS (e.g., m/z shifts indicative of guanine adducts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods to avoid inhalation (P305+P351+P338 for eye exposure).

- Waste disposal : Neutralize with dilute acid before disposal to prevent environmental release.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Answer :

- Parameter comparison : Re-examine reaction conditions (e.g., catalyst loading, temperature) from conflicting studies (e.g., vs. 4) .

- Purification methods : Assess if silica gel chromatography (as in ) vs. recrystallization impacts yield .

- Byproduct analysis : Use LC/MS to identify side products (e.g., di- or tri-substituted isomers) that reduce yield.

Methodological Tables

| Property | Technique | Example from Evidence |

|---|---|---|

| Molecular Weight | LC/MS (m/z [M+H]) | m/z 391 for cycloadducts |

| Substituent Orientation | H NMR (δ 6.43, J = 8.8 Hz) | Aromatic protons in N-Cyclopropyl-3,5-dimethylaniline |

| Purity | HPLC (Retention time: 1.22 min) | Compound 42c analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。